molecular formula C16H15NO B14449636 (4R)-2-Benzyl-4-phenyl-4,5-dihydro-1,3-oxazole CAS No. 73713-21-0

(4R)-2-Benzyl-4-phenyl-4,5-dihydro-1,3-oxazole

Cat. No.: B14449636
CAS No.: 73713-21-0
M. Wt: 237.30 g/mol
InChI Key: SARRDFOUWJAWBU-HNNXBMFYSA-N
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Description

(4R)-2-Benzyl-4-phenyl-4,5-dihydro-1,3-oxazole is a chiral oxazoline derivative Oxazolines are five-membered heterocycles containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-Benzyl-4-phenyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with phenylacetic acid to form an amide intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to yield the oxazoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-Benzyl-4-phenyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The oxazoline ring can be oxidized to form oxazole derivatives.

    Reduction: Reduction of the oxazoline ring can yield amino alcohols.

    Substitution: The benzyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., Grignard reagents) can be employed under appropriate conditions.

Major Products

    Oxidation: Oxazole derivatives.

    Reduction: Amino alcohols.

    Substitution: Various substituted benzyl or phenyl derivatives.

Scientific Research Applications

Chemistry

(4R)-2-Benzyl-4-phenyl-4,5-dihydro-1,3-oxazole is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure products. It also serves as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions due to its chiral nature and ability to form stable complexes.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of (4R)-2-Benzyl-4-phenyl-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets such as enzymes or receptors. The oxazoline ring can coordinate with metal ions, facilitating catalytic processes. Additionally, the benzyl and phenyl groups can engage in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,5-dihydro-1,3-oxazole: Lacks the benzyl group, which may affect its reactivity and binding properties.

    2-Benzyl-4,5-dihydro-1,3-oxazole: Lacks the phenyl group, altering its chemical and biological activity.

    4-Phenyl-4,5-dihydro-1,3-oxazole: Lacks the benzyl group, impacting its overall stability and reactivity.

Uniqueness

(4R)-2-Benzyl-4-phenyl-4,5-dihydro-1,3-oxazole is unique due to the presence of both benzyl and phenyl groups, which enhance its chemical versatility and potential for forming stable complexes. Its chiral nature also makes it valuable in asymmetric synthesis and chiral recognition studies.

Properties

CAS No.

73713-21-0

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

(4R)-2-benzyl-4-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C16H15NO/c1-3-7-13(8-4-1)11-16-17-15(12-18-16)14-9-5-2-6-10-14/h1-10,15H,11-12H2/t15-/m0/s1

InChI Key

SARRDFOUWJAWBU-HNNXBMFYSA-N

Isomeric SMILES

C1[C@H](N=C(O1)CC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1C(N=C(O1)CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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